molecular formula C8H14N2O2 B177694 1-Acetylpiperidine-3-carboxamide CAS No. 15827-99-3

1-Acetylpiperidine-3-carboxamide

Cat. No.: B177694
CAS No.: 15827-99-3
M. Wt: 170.21 g/mol
InChI Key: MIFWTSLDLPGOCM-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-3-carboxamide is an organic compound with the molecular formula C8H14N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylpiperidine-3-carboxamide can be synthesized through several methods. One common approach involves the acetylation of piperidine-3-carboxamide. This reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines or alcohols; reactions may require catalysts or elevated temperatures.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Acetylpiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-acetylpiperidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating them. Pathways involved may include neurotransmitter regulation or inhibition of specific metabolic enzymes.

Comparison with Similar Compounds

  • 1-Aminocyclohexanecarboxamide
  • N-Cyclopropylpiperidine-3-carboxamide
  • 5-Aminopyridine-2-carboxamidoxime

Comparison: 1-Acetylpiperidine-3-carboxamide is unique due to its acetyl group, which imparts distinct chemical properties compared to its analogs. For instance, the acetyl group can undergo specific reactions such as acetylation and deacetylation, which are not possible with compounds lacking this functional group. Additionally, the presence of the piperidine ring provides a rigid structure that can influence the compound’s biological activity and reactivity.

Properties

IUPAC Name

1-acetylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-6(11)10-4-2-3-7(5-10)8(9)12/h7H,2-5H2,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFWTSLDLPGOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609632
Record name 1-Acetylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15827-99-3
Record name 1-Acetylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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